NK1 Receptor Binding Affinity: Head-to-Head Comparison with Closest Patent Family Analogs
The target compound demonstrates an NK1 receptor IC50 of 2.35 nM, which is weaker than Example 5 (0.980 nM) but comparable to Example 3 (2.10 nM) from the same patent series [1][2][3]. This places the compound in a moderate affinity tier within the Kissei cyclohexyl pyridine portfolio, offering a valuable intermediate reference point for SAR studies.
| Evidence Dimension | NK1 (Substance-P) receptor binding affinity |
|---|---|
| Target Compound Data | IC50 = 2.35 nM |
| Comparator Or Baseline | Example 3 (BDBM261480): IC50 = 2.10 nM; Example 5 (BDBM261482): IC50 = 0.980 nM |
| Quantified Difference | Target vs. Example 3: 1.12-fold lower affinity; Target vs. Example 5: 2.40-fold lower affinity |
| Conditions | Human Substance-P receptor, pH 7.4, 2°C, 96-well plate binding assay (Greiner), DMSO solutions, radioligand displacement. |
Why This Matters
For researchers requiring an NK1 antagonist with intermediate binding kinetics to probe differential receptor occupancy or functional effects, the target compound fills a potency gap that cannot be replicated by simply diluting more potent analogs.
- [1] BindingDB. BDBM261486 (Example 9). Affinity Data: IC50 = 2.35 nM for Substance-P receptor (Human). View Source
- [2] BindingDB. BDBM261480 (Example 3). Affinity Data: IC50 = 2.10 nM for Substance-P receptor (Human). View Source
- [3] BindingDB. BDBM261482 (Example 5). Affinity Data: IC50 = 0.980 nM for Substance-P receptor (Human). View Source
